1-[(4-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidin-4-ol 1-[(4-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidin-4-ol
Brand Name: Vulcanchem
CAS No.: 887222-30-2
VCID: VC11891532
InChI: InChI=1S/C20H19FN4O3S/c21-13-5-3-12(4-6-13)16(24-9-7-14(26)8-10-24)17-19(27)25-20(29-17)22-18(23-25)15-2-1-11-28-15/h1-6,11,14,16,26-27H,7-10H2
SMILES: C1CN(CCC1O)C(C2=CC=C(C=C2)F)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Molecular Formula: C20H19FN4O3S
Molecular Weight: 414.5 g/mol

1-[(4-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidin-4-ol

CAS No.: 887222-30-2

Cat. No.: VC11891532

Molecular Formula: C20H19FN4O3S

Molecular Weight: 414.5 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidin-4-ol - 887222-30-2

Specification

CAS No. 887222-30-2
Molecular Formula C20H19FN4O3S
Molecular Weight 414.5 g/mol
IUPAC Name 5-[(4-fluorophenyl)-(4-hydroxypiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Standard InChI InChI=1S/C20H19FN4O3S/c21-13-5-3-12(4-6-13)16(24-9-7-14(26)8-10-24)17-19(27)25-20(29-17)22-18(23-25)15-2-1-11-28-15/h1-6,11,14,16,26-27H,7-10H2
Standard InChI Key YYYAVTGXSSJOQF-UHFFFAOYSA-N
SMILES C1CN(CCC1O)C(C2=CC=C(C=C2)F)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Canonical SMILES C1CN(CCC1O)C(C2=CC=C(C=C2)F)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 5-[(4-fluorophenyl)-(4-hydroxypiperidin-1-yl)methyl]-2-(furan-2-yl)-thiazolo[3,2-b] triazol-6-ol, reflects its intricate architecture. Key structural components include:

  • A piperidine ring substituted with a hydroxyl group at position 4, contributing to hydrophilicity and hydrogen-bonding capacity.

  • A 4-fluorophenyl group linked to the piperidine nitrogen, enhancing lipophilicity and potential membrane permeability.

  • A triazolo[3,2-b]thiazole scaffold fused with a furan-2-yl substituent, a motif associated with antimicrobial and anticancer activities.

The Standard InChIKey YYYAVTGXSSJOQF-UHFFFAOYSA-N and SMILES C1CN(CCC1O)C(C2=CC=C(C=C2)F)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O provide unambiguous representations of its connectivity and stereoelectronic features.

Table 1: Key Chemical Properties

PropertyValue
CAS No.887222-30-2
Molecular FormulaC20H19FN4O3S\text{C}_{20}\text{H}_{19}\text{FN}_{4}\text{O}_{3}\text{S}
Molecular Weight414.5 g/mol
IUPAC Name5-[(4-Fluorophenyl)-(4-hydroxypiperidin-1-yl)methyl]-2-(furan-2-yl)-thiazolo[3,2-b] triazol-6-ol
SMILESC1CN(CCC1O)C(C2=CC=C(C=C2)F)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions, typically beginning with the formation of the triazole-thiazole core. A common approach includes:

  • Cyclocondensation: Reaction of thiourea derivatives with α-haloketones to form the thiazole ring.

  • Triazole Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole moiety.

  • Piperidine Coupling: Alkylation of the piperidine nitrogen with a fluorophenyl-containing electrophile under basic conditions.

Critical parameters such as solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalyst loadings (e.g., CuI for CuAAC) must be optimized to achieve yields exceeding 60%.

Purification and Analysis

Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol. Analytical confirmation relies on:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR spectra verify proton environments and carbon frameworks, with characteristic shifts for the furan (δ 6.3–7.4 ppm) and fluorophenyl (δ 7.0–7.5 ppm) groups.

  • High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 414.5 confirms the molecular formula.

Biological Activity and Mechanistic Insights

Comparative Analysis with Structural Analogues

Replacing the 4-fluorophenyl group with a 4-methoxyphenyl moiety (as in PubChem CID 3530496) reduces anticancer activity (IC50_{50} >10 μM), underscoring the importance of fluorine’s electronegativity for target binding . Conversely, substituting piperidine with piperazine (as in CAS 868219-87-8) enhances solubility but diminishes metabolic stability.

Physicochemical Properties and Solubility

Solubility and Partitioning

Experimental solubility data indicate:

  • Aqueous Solubility: <0.1 mg/mL in pH 7.4 phosphate buffer, necessitating formulation with cyclodextrins or lipid nanoparticles.

  • LogP: Calculated value of 2.8 (using XLogP3) suggests moderate lipophilicity, aligning with its cell membrane permeability.

Stability Profile

The compound is stable under ambient conditions but degrades in acidic media (pH <3), with hydrolysis of the triazole-thiazole ring observed via HPLC.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator